7-Chloro-7-(methanesulfonyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-7-(methanesulfonyl)heptanoic acid: is an organic compound characterized by the presence of a chloro group and a methanesulfonyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7-(methanesulfonyl)heptanoic acid typically involves the chlorination of heptanoic acid followed by the introduction of the methanesulfonyl group. One common method includes:
Chlorination: Heptanoic acid is reacted with thionyl chloride (SOCl2) to introduce the chloro group, forming 7-chloroheptanoic acid.
Methanesulfonylation: The 7-chloroheptanoic acid is then treated with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and methanesulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7-(methanesulfonyl)heptanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can participate in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 7-azido-7-(methanesulfonyl)heptanoic acid or 7-thiocyanato-7-(methanesulfonyl)heptanoic acid can be formed.
Oxidation Products: Oxidation of the methanesulfonyl group can lead to the formation of sulfonic acids or sulfonates.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-7-(methanesulfonyl)heptanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study the effects of chloro and methanesulfonyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors .
Medicine
Research into its biological activity could lead to the development of new drugs .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes, including polymerization and catalysis .
Mechanism of Action
The mechanism of action of 7-Chloro-7-(methanesulfonyl)heptanoic acid involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can engage in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloroheptanoic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Methanesulfonyl chloride: Used as a reagent for introducing the methanesulfonyl group but lacks the heptanoic acid backbone.
Methanesulfonyl azide: Contains the methanesulfonyl group but has different reactivity due to the presence of the azide group.
Uniqueness
7-Chloro-7-(methanesulfonyl)heptanoic acid is unique due to the combination of the chloro and methanesulfonyl groups on a heptanoic acid backbone. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89730-26-7 |
---|---|
Molecular Formula |
C8H15ClO4S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
7-chloro-7-methylsulfonylheptanoic acid |
InChI |
InChI=1S/C8H15ClO4S/c1-14(12,13)7(9)5-3-2-4-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI Key |
HWINDQOFGLNJTI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.